1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone
Description
Overview of Substituted Acetophenones in Organic Chemistry
Acetophenone (B1666503), the simplest aromatic ketone, consists of an acetyl group attached to a benzene (B151609) ring. Substituted acetophenones are derivatives where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. wisdomlib.org These modifications can significantly alter the molecule's physical and chemical properties, making them versatile building blocks in organic synthesis.
Substituted acetophenones serve as crucial precursors in the synthesis of a wide array of organic compounds. wisdomlib.org For instance, they are starting materials for producing pyrazole (B372694) derivatives and are used in Claisen-Schmidt condensation reactions to form chalcones. science.gov These resulting compounds are often investigated for their potential biological activities. Furthermore, acetophenone derivatives are instrumental in synthesizing various pharmaceuticals, including the hypnotic-sedative zolpidem and the antifungal agent oxiconazole. nih.gov They are also used in the development of herbicides and other agrochemicals. nih.govchemimpex.com The versatility of substituted acetophenones makes them a fundamental component in the toolkit of synthetic organic chemists.
Significance of Halogenated and Nitro-Substituted Aromatic Systems
The presence of halogen and nitro groups on an aromatic ring imparts distinct properties that are highly sought after in medicinal chemistry and materials science.
Halogenated Aromatic Compounds: The incorporation of halogen atoms, particularly fluorine, into drug molecules is a common strategy in pharmaceutical development. nih.gov Fluorine's high electronegativity and small size can significantly influence a molecule's pharmacokinetic profile, including its metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov Aromatic fluorine is specifically noted for its role in improving these properties. nih.gov Polyfluoroarenes are considered versatile building blocks in organic synthesis, enabling the creation of diverse ketones, alcohols, and various heterocyclic compounds. mdpi.com
Research Context and Importance of 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone
This compound, with its trifunctionalized aromatic ring, is primarily utilized as a specialized building block in multi-step organic synthesis. Its importance lies in the strategic placement of its functional groups, which allows for selective chemical transformations. The acetyl group can undergo various reactions typical of ketones, while the nitro group can be reduced to an amine, and the fluorine atom can influence the reactivity of the aromatic ring.
This compound is a valuable intermediate for the synthesis of complex heterocyclic compounds and other target molecules with potential applications in medicinal chemistry and materials science. While specific, large-scale applications are not widely documented in publicly available literature, its availability from chemical suppliers indicates its use in research and development settings. appchemical.combldpharm.com The combination of a fluoro, a methyl, and a nitro group on an acetophenone core provides a synthetically useful platform for generating molecular diversity.
Below are the key chemical identifiers for this compound:
| Property | Value |
| CAS Number | 176548-78-0 appchemical.com |
| Molecular Formula | C₉H₈FNO₃ appchemical.com |
| Molecular Weight | 197.16 g/mol appchemical.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJDBIDHNPTLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone and Its Analogs
Strategies for Constructing the Substituted Phenyl Core
The arrangement of fluoro, methyl, and nitro groups on the phenyl ring in 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone presents a significant regiochemical challenge. The synthesis of this core typically involves a multi-step sequence where the directing effects of the existing substituents guide the introduction of subsequent functional groups.
Regioselective Introduction of Fluorine onto Aromatic Precursors
The introduction of fluorine into an aromatic ring can be achieved through various methods, with the choice of strategy often depending on the desired regioselectivity and the nature of the starting materials. One common approach involves the use of pre-existing functional groups, such as halides or boronates, to direct the placement of the fluorine atom. This "programmed trifluoromethylation" strategy allows for precise control over the location of the fluoroalkyl group. nih.govwhiterose.ac.uk
Another strategy is the direct C-H fluorination of a parent arene. whiterose.ac.uk However, achieving high regioselectivity with this method can be challenging due to the inherent reactivity of different C-H bonds on the aromatic ring. whiterose.ac.uk A less common but effective approach is benzannulation, which involves constructing the aromatic ring from one or more fluorine-substituted precursors. nih.govwhiterose.ac.uk This method is advantageous as the final position of the fluorine atom is determined by the structure of the precursors, bypassing the need for directing groups or inherent regiocontrol of the aromatic core. nih.govwhiterose.ac.uk
For the synthesis of fluorinated aromatic building blocks, a mild and regiospecific boron-directed benzannulation method has been reported. nih.gov This approach can be used to create a variety of perfluoroalkyl-substituted aromatic compounds that can be further functionalized. nih.gov
Methodologies for Installing the Nitro Group on Aryl Scaffolds
The nitro group is a crucial functional group in many chemical syntheses and can be introduced onto aryl scaffolds through several methodologies. Nitroarenes are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. acs.org
One of the most common methods for nitration is electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. However, this method can sometimes lack regioselectivity, especially in polysubstituted aromatic systems. More modern and selective methods have been developed. For instance, the ipso-nitration of arylboronic acids using fuming nitric acid or an ionic liquid like 1,3-disulfonic acid imidazolium nitrate provides a chemoselective route to various nitroarenes. organic-chemistry.org
Palladium-catalyzed reactions have also been employed to convert aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions, offering broad scope and functional group compatibility. organic-chemistry.org Photocatalytic methods using N-nitrosuccinimide as a nitrating reagent have been shown to be effective for the ipso-nitration of aryl germanes, allowing for site-selective nitration even in the presence of other functional groups. acs.org The nitro group can also serve as a traceless directing group in certain cascade reactions, enabling the construction of complex molecular scaffolds. researchgate.net
| Nitration Method | Reagents | Substrate | Key Features |
| Electrophilic Aromatic Substitution | Nitric acid, Sulfuric acid | Aromatic hydrocarbons | Classic method, can lack regioselectivity. |
| ipso-Nitration | Fuming nitric acid or [Dsim]NO3 | Arylboronic acids | High chemoselectivity. organic-chemistry.org |
| Palladium-catalyzed Nitration | Pd catalyst, nitrate source | Aryl chlorides, triflates, nonaflates | Broad scope and functional group tolerance. organic-chemistry.org |
| Photocatalytic ipso-Nitration | N-nitrosuccinimide, photocatalyst | Aryl germanes | Site-selective C-N bond formation. acs.org |
Approaches for Site-Specific Methylation of Aromatic Rings
The introduction of a methyl group at a specific position on an aromatic ring is a critical step in the synthesis of many complex molecules, as methylation can significantly impact a molecule's biological activity and physicochemical properties. researchgate.netresearchgate.net Achieving site-specificity can be challenging, but several strategies have been developed to address this. researchgate.net
One powerful approach is the use of directing groups. rsc.org A Lewis basic coordinating moiety can be attached to the aromatic substrate to direct a metal catalyst to a specific C-H bond, enabling site-selective activation and methylation. rsc.org For example, carbonyl groups within aromatic ketones, carboxylic acids, and esters can act as directing groups for iron-catalyzed ortho-C-H methylation. rsc.org Similarly, nickel-catalyzed ortho-methylation of aromatic amides has been achieved using methyl tosylate and sodium iodide to generate methyl iodide in situ. rsc.org
Recent advances have also focused on meta-selective C-H functionalization. rsc.org A ruthenium(II)-catalyzed alkylation has been developed for highly meta-selective methylation. rsc.org This method can be applied to a variety of small molecules and complex bioactive compounds, avoiding the need for de novo synthesis to access specific methylated isomers. rsc.org
| Methylation Strategy | Catalyst/Reagents | Directing Group | Selectivity |
| C-H Methylation | Iron catalyst | Carbonyl | ortho rsc.org |
| C-H Methylation | Nickel catalyst, MeOTs, NaI | Amide | ortho rsc.org |
| C-H Alkylation | Ruthenium(II) catalyst | Various orienting groups | meta rsc.org |
Formation of the Ethanone Moiety
The ethanone group (acetyl group) is a key feature of this compound. Its introduction onto the substituted phenyl core is typically achieved through acylation or condensation reactions.
Acylation Reactions for Aryl Ketone Synthesis
The synthesis of aryl ketones is a fundamental transformation in organic chemistry, with a wide range of applications. chemistryviews.org The Friedel-Crafts acylation is a classic method for preparing aromatic ketones, involving the reaction of an aromatic compound with an acid chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. youtube.com
However, the Friedel-Crafts reaction has limitations, particularly with electron-deficient arenes. chemistryviews.org Modern cross-coupling reactions offer milder and more versatile alternatives. Palladium-catalyzed reactions are widely used for the synthesis of aryl ketones. organic-chemistry.org For example, the Suzuki-Miyaura cross-coupling of arylboronic acids with acyl chlorides or anhydrides can be performed under phosphine-free conditions at room temperature to afford aryl ketones in excellent yields. organic-chemistry.org Another approach is the carbonylative cross-coupling of aryl iodides with unactivated alkyl bromides, which utilizes carbon monoxide to form the ketone functionality. chemistryviews.org This reaction is catalyzed by a palladium complex and requires the use of magnesium and zinc chloride to form organometallic intermediates. chemistryviews.org
Nickel-catalyzed additions of arylboronic acids to alkyl nitriles also provide a route to various aryl ketones. organic-chemistry.org Furthermore, a dual nickel/photoredox system can be used to generate acyl radicals from aldehydes, which then couple with benzylic and allylic pyridinium salts to form ketones. organic-chemistry.org
| Acylation Reaction | Catalyst/Reagents | Substrates | Key Features |
| Friedel-Crafts Acylation | AlCl3 | Arene, Acyl halide/anhydride | Classic method, requires electron-rich arenes. chemistryviews.orgyoutube.com |
| Suzuki-Miyaura Coupling | Palladium catalyst | Arylboronic acid, Acyl chloride | Mild conditions, high yields. organic-chemistry.org |
| Carbonylative Cross-Coupling | Palladium catalyst, CO, Mg/ZnCl2 | Aryl iodide, Alkyl bromide | Efficient for alkyl aryl ketones. chemistryviews.org |
| Nickel-catalyzed Addition | Nickel catalyst | Arylboronic acid, Alkyl nitrile | Good yields for various aryl ketones. organic-chemistry.org |
| Dual Ni/Photoredox Catalysis | Nickel, Photoredox catalyst | Aldehyde, Pyridinium salt | Forms ketones from aldehydes. organic-chemistry.org |
Condensation Reactions in the Assembly of Substituted Acetophenones
Condensation reactions are another important class of reactions for the synthesis and modification of substituted acetophenones. The aldol condensation, for instance, is a well-known method for forming carbon-carbon bonds and is often used in the synthesis of chalcones from acetophenones and benzaldehydes. nih.gov However, the yields of aldol condensations can be variable, and purification can be challenging. nih.gov
The Wittig reaction provides an alternative to the aldol condensation for the synthesis of α,β-unsaturated ketones. nih.gov This reaction involves the treatment of an acetophenone-derived ylide with a benzaldehyde in water and generally provides higher purity products and better yields compared to the aldol condensation. nih.gov
Advanced Synthetic Protocols for the Target Compound
Traditional methods for the synthesis of aryl ketones, like Friedel-Crafts acylation, often require harsh conditions and stoichiometric amounts of Lewis acids, leading to significant waste. ruc.dkrsc.org Modern synthetic chemistry has evolved to overcome these limitations through the development of more complex and efficient strategies.
While a specific one-pot multicomponent reaction (MCR) for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applicable to building blocks like substituted nitroacetophenones. buketov.edu.kzresearchgate.net For instance, aryl-substituted nitroacetophenones can serve as key starting materials in MCRs to produce complex heterocyclic systems, demonstrating the utility of this approach in rapidly building molecular complexity. buketov.edu.kzresearchgate.net Acetophenone (B1666503) itself is recognized as an ideal synthon for MCRs, often based on aldol condensations. nih.gov
A convergent synthetic approach offers a more strategic and efficient alternative to linear synthesis for a molecule like this compound. In a hypothetical convergent strategy, the synthesis would involve preparing two key fragments separately before coupling them in a final step.
Fragment A Synthesis : Preparation of a functionalized aromatic precursor, such as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.
Fragment B Source : An acetyl group equivalent, such as an acyl anion equivalent or an organometallic reagent.
Catalytic methods are at the forefront of modern organic synthesis, offering mild, selective, and efficient routes to functionalized aryl ketones. Palladium and nickel-based catalyst systems are particularly prominent.
Palladium-Catalyzed Synthesis: Palladium catalysis offers a versatile toolkit for C-C bond formation. Carbonylative cross-coupling reactions, where carbon monoxide is incorporated, are a powerful method for converting aryl halides into aryl ketones. nih.gov For instance, an appropriately substituted aryl bromide could be coupled with an organometallic reagent in the presence of CO and a palladium catalyst. Another approach is the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. berkeley.eduorganic-chemistry.org This method is noted for its good functional group tolerance. berkeley.eduresearchgate.net Furthermore, palladium complexes can catalyze the cross-coupling of arylboronic acids with carboxylic acids that have been activated in situ with pivalic anhydride, providing a direct route to ketones. organic-chemistry.org
| Catalyst System | Reactants | Key Features |
| Palladium Salts / CO | Two arenes | Direct oxidative coupling of C-H bonds with CO. nih.gov |
| Pd₂(dba)₃ / Phosphine Ligand | Aryl bromide + N-tert-butylhydrazone | Uses an acyl anion equivalent; good functional group tolerance. organic-chemistry.org |
| (Phosphane)palladium complexes | Arylboronic acid + Carboxylic acid/Pivalic anhydride | One-pot synthesis; tolerates water. organic-chemistry.org |
Nickel-Catalyzed Synthesis: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net Nickel-catalyzed Heck arylation of vinyl ethers with aryl bromides provides an efficient route to functionalized acetophenones. researchgate.net Another innovative method involves the coupling of N-alkyl pyridinium salts with activated carboxylic acids, catalyzed by a nickel terpyridine complex, which is notable for its broad substrate scope. nih.gov These methods represent a more sustainable approach compared to precious metal catalysis. researchgate.netrsc.org
| Catalyst System | Reactants | Key Features |
| Nickel catalyst / Ionic Liquid | Aryl bromide + n-butyl vinyl ether | Green chemistry approach; high regioselectivity. researchgate.net |
| Nickel terpyridine complex / Mn | N-alkyl pyridinium salt + Activated carboxylic acid | Draws from abundant starting materials (amines and carboxylic acids). nih.gov |
Sustainable Chemistry Considerations in Synthetic Pathways
The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and fine chemical industries. nih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jddhs.com
For the synthesis of aryl ketones like this compound, "greener" alternatives to the classical Friedel-Crafts acylation have been extensively developed. These approaches focus on replacing stoichiometric Lewis acids like AlCl₃ with more environmentally benign and recyclable catalysts.
Key sustainable strategies include:
Use of Solid Acid Catalysts: Heterogeneous catalysts such as sulfated zirconia have been shown to be effective and selective in acylation reactions, offering the advantage of easy separation and recyclability. rsc.org
Catalytic Amounts of Lewis Acids: Instead of stoichiometric amounts, catalytic quantities (e.g., 5 mol%) of less toxic metal salts like iron(III) chloride can be used effectively, especially in greener solvents like propylene carbonate. rsc.org
Metal- and Halogen-Free Reagents: The use of methanesulfonic anhydride, derived from biomass, allows for Friedel-Crafts acylation with minimal waste that contains no metallic or halogenated components. organic-chemistry.orgacs.org
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and increase yields, often under solvent-free conditions, contributing to a more energy-efficient process. ruc.dkmdpi.com Bismuth triflate is an example of a water-tolerant, recyclable Lewis acid catalyst whose efficiency is enhanced by microwave irradiation. ruc.dk
| Green Methodology | Catalyst/Reagent | Solvent/Conditions | Advantages |
| Catalytic Friedel-Crafts | Iron(III) chloride (5 mol%) | Propylene Carbonate | Low catalyst loading, eco-friendly solvent. rsc.org |
| Heterogeneous Catalysis | Sulfated Zirconia | Solvent-free or various | Recyclable, high selectivity. rsc.org |
| Metal-Free Acylation | Methanesulfonic anhydride | Minimal or no solvent | Biomass-derived, benign waste stream. organic-chemistry.orgacs.org |
| Microwave-Assisted | Bismuth Triflate | Solvent-free | Rapid reaction, recyclable catalyst, water-tolerant. ruc.dk |
By integrating these advanced protocols and sustainable considerations, the synthesis of complex molecules such as this compound can be achieved with greater efficiency, selectivity, and environmental responsibility.
Chemical Reactivity and Transformation Studies of 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone
Reactivity Profiles of the Nitro Group
The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. Its presence activates the ring towards certain reactions and serves as a versatile functional handle for a variety of transformations.
Reductive Transformations, including Catalytic Hydrogenation to Amino Derivatives
One of the most fundamental and widely utilized transformations of the nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of many pharmaceuticals and advanced materials, as the resulting aniline (B41778) derivatives are valuable intermediates for the construction of various heterocyclic systems and other complex molecules.
The reduction of 1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone to 1-(3-amino-5-fluoro-2-methylphenyl)ethanone (B6314026) has been successfully achieved through catalytic hydrogenation. A patented industrial process describes the use of Raney Nickel as a catalyst for this transformation. In this procedure, the nitro compound is hydrogenated in an ethanol solvent under a hydrogen atmosphere at a pressure of 1.0 MPa and a temperature of 80°C. This method affords the desired amino derivative in a high yield of 95%.
Table 1: Catalytic Hydrogenation of this compound
| Catalyst | Solvent | Temperature | Pressure | Yield of 1-(3-amino-5-fluoro-2-methylphenyl)ethanone |
|---|
This table summarizes the reported conditions for the catalytic hydrogenation of the nitro group.
The resulting 1-(3-amino-5-fluoro-2-methylphenyl)ethanone is a key building block for the synthesis of more complex molecules, particularly heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitro Displacement
While the nitro group is an excellent activating group for nucleophilic aromatic substitution (SNAr) of other leaving groups on the ring, its own displacement is less common but can occur under specific conditions with potent nucleophiles. The strong electron-withdrawing nature of the nitro group, along with the acetyl and fluorine substituents, renders the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes it susceptible to attack by strong nucleophiles.
Intramolecular Cyclization Pathways Arising from Nitro Group Modifications
The amino group in 1-(3-amino-5-fluoro-2-methylphenyl)ethanone, obtained from the reduction of the nitro group, is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The presence of the adjacent acetyl group provides a convenient electrophilic center for cyclization.
Potential Cyclization Pathways:
Quinoline (B57606) Synthesis: The Friedländer annulation is a classic method for synthesizing quinolines from 2-aminoaryl aldehydes or ketones. By reacting 1-(3-amino-5-fluoro-2-methylphenyl)ethanone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone, ester, or nitrile) under acidic or basic conditions, a substituted quinoline could be formed. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration.
Indole (B1671886) Synthesis: While less direct, derivatives of 1-(3-amino-5-fluoro-2-methylphenyl)ethanone could potentially be used to synthesize indole structures. For instance, conversion of the acetyl group to a suitable two-carbon unit followed by cyclization strategies like the Fischer indole synthesis (after derivatization of the amine to a hydrazine) or the Madelung synthesis could be envisioned.
Benzodiazepine (B76468) Synthesis: The condensation of 1,2-diamines with 1,3-dicarbonyl compounds is a common route to 1,5-benzodiazepines. While 1-(3-amino-5-fluoro-2-methylphenyl)ethanone is not a 1,2-diamine, its reaction with another amine-containing molecule could potentially lead to precursors for benzodiazepine synthesis. For example, reaction with an amino acid derivative could be a starting point for the synthesis of more complex fused heterocyclic systems.
These potential cyclization pathways highlight the synthetic utility of the amino derivative of this compound as a scaffold for building a variety of important heterocyclic cores.
Reactivity of the Fluorine Substituent
The fluorine atom, being the most electronegative element, exerts a significant influence on the reactivity of the aromatic ring through its electronic effects. Its small size and strong C-F bond also present unique challenges and opportunities for chemical transformations.
Carbon-Fluorine Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and functionalization a challenging yet highly sought-after transformation. In the context of SNAr reactions, fluorine can be an excellent leaving group, often exhibiting higher reactivity than other halogens. This is attributed to the highly polarized C-F bond, which makes the carbon atom more susceptible to nucleophilic attack.
In this compound, the fluorine atom is situated meta to the strongly electron-withdrawing nitro and acetyl groups. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate that would be formed upon nucleophilic attack at the carbon bearing the fluorine. Consequently, nucleophilic substitution of this fluorine atom is expected to be less facile compared to cases where the fluorine is ortho or para to such activating groups. However, under forcing conditions with strong nucleophiles, displacement of the fluorine atom may still be possible.
Table 2: Predicted Reactivity of Halogen Substituents in SNAr Reactions
| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Leaving Group Ability in SNAr |
|---|---|---|---|
| F | 3.98 | ~485 | Often the best |
| Cl | 3.16 | ~340 | Good |
| Br | 2.96 | ~285 | Good |
This table provides a general comparison of the properties of halogens relevant to SNAr reactions.
Electronic Influence of Fluorine on Aromatic Reactivity
The fluorine atom primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the aromatic ring towards electrophilic aromatic substitution. In this compound, this deactivating inductive effect from the fluorine atom, in conjunction with the powerful deactivating effects of the nitro and acetyl groups, makes the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles.
Transformations at the Ethanone Side Chain
The ethanone side chain, consisting of an acetyl group, is a primary site for various chemical transformations. These can be broadly categorized into reactions involving the alpha-carbon and those targeting the carbonyl group.
The methyl group of the acetyl moiety is susceptible to a range of alpha-functionalization reactions. These reactions typically proceed through the formation of an enol or enolate intermediate. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to increase the acidity of the alpha-protons, thereby facilitating enolate formation under basic conditions.
Potential Alpha-Functionalization Reactions:
| Reaction Type | Reagents and Conditions | Expected Product |
| Alpha-Halogenation | Br₂, acetic acid or NBS, catalyst | 2-Bromo-1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone |
| Alpha-Hydroxylation | MoOPH, NaOH | 1-(5-Fluoro-2-methyl-3-nitrophenyl)-2-hydroxyethan-1-one |
| Alpha-Amination | Diethyl azodicarboxylate (DEAD) | 2-Amino-1-(5-fluoro-2-methyl-3-nitrophenyl)ethan-1-one |
This table is predictive and based on general reactivity patterns of acetophenones.
The carbonyl group of the ethanone side chain is a key site for nucleophilic addition and reduction reactions. The choice of reducing agent is crucial for achieving selective transformation of the ketone without affecting the nitro group.
Potential Carbonyl Group Transformations:
| Reaction Type | Reagents and Conditions | Expected Product |
| Reduction to Alcohol | Sodium borohydride (NaBH₄), methanol | 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanol |
| Reductive Amination | Amine, NaBH₃CN or H₂, catalyst | N-substituted-1-(5-fluoro-2-methyl-3-nitrophenyl)ethanamine |
| Wittig Reaction | Phosphonium ylide | 1-(5-Fluoro-2-methyl-3-nitrophenyl)-1-alkene |
| Formation of Hydrazone | Hydrazine or substituted hydrazine | This compound hydrazone |
This table is predictive and based on general reactivity patterns of ketones.
Synergistic Effects of Multiple Substituents on Reaction Outcomes
The reactivity of this compound is intricately influenced by the interplay of the fluoro, methyl, and nitro substituents on the aromatic ring.
Fluoro Group: As a halogen, fluorine exerts a dual effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). Due to its high electronegativity, the inductive effect is generally stronger, deactivating the ring towards electrophilic aromatic substitution but directing incoming electrophiles to the ortho and para positions.
Methyl Group: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic substitution and is also an ortho, para-director.
Nitro Group: The nitro group is a strong electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. It strongly deactivates the ring towards electrophilic substitution and is a meta-director.
The combined effect of these substituents on the ethanone side chain's reactivity is complex. The strong electron-withdrawing nature of the nitro group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group at the ortho position might offer some steric hindrance to the carbonyl group.
Chemo- and Regioselective Transformations of the Target Compound
The presence of multiple reactive sites—the carbonyl group, the alpha-protons, the nitro group, and the aromatic ring—allows for the possibility of chemo- and regioselective transformations.
Chemoselectivity: A key challenge in the chemistry of this molecule is the selective transformation of one functional group in the presence of others. For instance, the reduction of the nitro group to an amine without affecting the ketone, or vice versa, is a critical chemoselective transformation.
Selective Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride in hydrochloric acid are known to selectively reduce aromatic nitro groups in the presence of ketones.
Selective Carbonyl Group Reduction: As mentioned earlier, sodium borohydride is a mild reducing agent that typically reduces ketones without affecting the nitro group.
Regioselectivity: In the context of aromatic substitution, the directing effects of the existing substituents would govern the position of any further functionalization on the phenyl ring. Given the presence of a strong deactivating meta-directing nitro group and two ortho, para-directing groups (fluoro and methyl), predicting the outcome of electrophilic aromatic substitution is challenging and would likely result in a mixture of products. The positions ortho and para to the activating methyl and fluoro groups are already substituted or sterically hindered.
Spectroscopic Characterization and Advanced Structural Elucidation of 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton and Carbon-13 NMR spectra offer a comprehensive map of the hydrogen and carbon framework of the molecule. The chemical shift of each nucleus is highly sensitive to the electronic effects of neighboring substituents. In 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, the potent electron-withdrawing nature of the nitro (NO₂) and fluoro (F) groups, combined with the electron-donating effect of the methyl (CH₃) group, creates a distinct and predictable pattern of signals.
¹H-NMR: The spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the acetyl methyl protons, and the aromatic methyl protons. The aromatic protons, H-4 and H-6, would appear as doublets due to coupling with the ¹⁹F nucleus. The acetyl and aromatic methyl protons would each appear as singlets.
¹³C-NMR: The spectrum would display nine signals, one for each unique carbon atom. The carbonyl carbon of the acetyl group is expected at the lowest field (highest ppm value). The aromatic carbons will exhibit complex splitting patterns and shifts due to direct and long-range coupling with the ¹⁹F nucleus. The electron-withdrawing nitro group will significantly deshield the C-3 carbon, while the fluorine atom will have a major electronic impact on C-5 (large one-bond C-F coupling) and its neighbors C-4 and C-6 (smaller two- and three-bond couplings).
Predicted ¹H-NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Acetyl-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H |
| Aromatic-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H |
| H-4 | 7.8 - 8.0 | Doublet (d) | 1H |
| H-6 | 7.6 - 7.8 | Doublet (d) | 1H |
Predicted ¹³C-NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
|---|---|---|
| Acetyl-CH₃ | 28 - 32 | No |
| Aromatic-CH₃ | 15 - 20 | Possible long-range |
| C=O | 195 - 200 | Possible long-range |
| C-1 | 135 - 140 | Yes |
| C-2 | 138 - 142 | Yes |
| C-3 | 148 - 152 | Yes |
| C-4 | 125 - 130 | Yes |
| C-5 | 160 - 165 | Yes (Large ¹JCF) |
¹⁹F NMR is a highly effective technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. A key advantage is its vast chemical shift range, which minimizes signal overlap and makes the observed shifts extremely sensitive to subtle changes in the molecular environment.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity would appear as a doublet of doublets (dd) or a more complex multiplet, resulting from coupling to the two ortho-protons, H-4 and H-6. The precise chemical shift provides a unique electronic fingerprint of the fluorine atom's surroundings on the substituted phenyl ring.
While 1D NMR spectra identify the types and environments of nuclei, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity between the aromatic protons H-4 and H-6 by showing a cross-peak between them, confirming their adjacent relationship on the ring framework.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would link each proton signal to its directly attached carbon atom. This would allow for the unambiguous assignment of the C-4, C-6, acetyl methyl, and aromatic methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:
The acetyl-CH₃ protons to the carbonyl carbon (C=O) and the C-1 aromatic carbon.
The aromatic-CH₃ protons to C-1, C-2, and C-3.
The H-6 proton to C-1, C-2, and C-4. These correlations would unequivocally confirm the substitution pattern on the aromatic ring.
Through-space couplings, observed in NMR as Nuclear Overhauser Effects (NOE), occur between atoms that are close in spatial proximity, regardless of their bonding distance. Analysis of these interactions provides powerful insights into the molecule's preferred three-dimensional shape or conformation.
In substituted acetophenones, a key conformational question is the orientation of the acetyl group relative to the phenyl ring. Studies on structurally similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that through-space spin-spin couplings between protons and fluorine (⁵JHF) or carbon and fluorine (⁴JCF) can reveal a strong preference for an s-trans conformation, where the carbonyl oxygen points away from the fluorine-bearing part of the ring. nih.govresearchgate.net This preference is driven by the minimization of electrostatic repulsion between the polar C=O and C-F bonds. nih.govresearchgate.net
For this compound, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be employed. An NOE cross-peak between the protons of the aromatic methyl group (at C-2) and the acetyl methyl group would indicate that these groups are spatially close, suggesting a conformation where the acetyl group is oriented to minimize steric hindrance with the bulky ortho-methyl group.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the absorption of energy by molecular bonds, causing them to stretch or bend at characteristic frequencies. This technique is an excellent tool for identifying the functional groups present in a molecule.
An FT-IR spectrum of this compound would provide a distinct fingerprint based on its functional groups. The presence of strong, characteristic absorption bands confirms the key structural components. The analysis relies on comparing the observed vibrational frequencies (in cm⁻¹) with established correlation tables.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1680 - 1700 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| N=O Asymmetric Stretch | Nitro Group (-NO₂) | 1510 - 1560 | Strong |
| N=O Symmetric Stretch | Nitro Group (-NO₂) | 1340 - 1380 | Strong |
The presence of strong bands in the 1680-1700 cm⁻¹ region (ketone C=O), the 1510-1560 cm⁻¹ and 1340-1380 cm⁻¹ regions (nitro group), and the 1100-1250 cm⁻¹ region (C-F bond) would provide conclusive evidence for the core structure of the title compound. vscht.cz
Raman Spectroscopy
A Raman spectrum of this compound would provide significant insight into its vibrational modes, complementing infrared (IR) spectroscopy data. The analysis would focus on characteristic peaks that correspond to the vibrations of its specific functional groups and aromatic structure.
Key expected vibrational modes would include:
Nitro Group (NO₂) Vibrations: Symmetric and asymmetric stretching modes of the nitro group are expected to produce strong and distinct Raman bands.
Carbonyl Group (C=O) Stretching: The ketone's carbonyl group would exhibit a characteristic strong stretching vibration. Its position would be influenced by conjugation with the aromatic ring and the electronic effects of the fluoro and nitro substituents.
Aromatic Ring Vibrations: C-C stretching modes within the phenyl ring would produce a series of bands. The substitution pattern on the ring would influence the exact frequencies and intensities of these peaks.
C-F and C-N Stretching: Vibrations corresponding to the carbon-fluorine and carbon-nitrogen bonds would also be present.
Methyl Group (CH₃) Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group would be identifiable.
A data table for anticipated Raman shifts would be structured as follows, pending experimental data:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| NO₂ Asymmetric Stretch | 1520-1560 | Strong |
| NO₂ Symmetric Stretch | 1340-1370 | Medium |
| C=O Stretch | 1680-1700 | Strong |
| Aromatic C=C Stretch | 1580-1620 | Medium-Strong |
| C-F Stretch | 1100-1250 | Medium |
| CH₃ Symmetric/Asymmetric Stretch | 2850-3000 | Medium |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry would be employed to determine the precise molecular mass of the compound. This technique provides a highly accurate mass measurement, which can be used to confirm its elemental composition. For this compound (C₉H₈FNO₃), the exact mass can be calculated and compared to the experimentally determined value.
| Parameter | Value |
| Molecular Formula | C₉H₈FNO₃ |
| Calculated Monoisotopic Mass | 197.0488 u |
| Expected Experimental Mass | ~197.0488 ± 0.0005 u |
This precise measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.
In mass spectrometry, the molecular ion (M⁺) of this compound would undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragments helps to piece together the molecule's structure.
Key fragmentation pathways for this compound would likely involve:
Alpha-Cleavage: The loss of the methyl group (•CH₃) from the acetyl group is a common fragmentation for acetophenones, leading to the formation of a stable acylium ion.
[M - CH₃]⁺: This would result in a fragment with an m/z corresponding to the loss of 15 Da.
Loss of the Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring could lead to the loss of a •COCH₃ radical.
Loss of Nitro Group: Fragmentation involving the nitro group could occur, such as the loss of •NO₂ or •NO.
Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.
A table of expected major fragments is presented below:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 197 | [C₉H₈FNO₃]⁺ | (Molecular Ion) |
| 182 | [C₈H₅FNO₃]⁺ | •CH₃ |
| 154 | [C₇H₅FNO₂]⁺ | •COCH₃ |
| 151 | [C₉H₈FO]⁺ | •NO₂ |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the absorption of light by the molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to show absorptions characteristic of a substituted nitrobenzene system. The presence of the acetyl and nitro groups, which are chromophores, conjugated with the phenyl ring, will give rise to distinct absorption bands.
Fluorescence spectroscopy would measure the emission of light from the molecule after it has absorbed light. Many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent because the nitro group often provides an efficient pathway for non-radiative decay of the excited state. Therefore, significant fluorescence emission from this compound may not be expected.
| Spectroscopic Technique | Expected λmax (nm) | Associated Electronic Transition |
| UV-Vis Absorption | 250-280 | π → π* transitions of the aromatic system |
| UV-Vis Absorption | 300-350 | n → π* transitions of the carbonyl and nitro groups |
| Fluorescence Emission | Not expected to be significant | - |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
The analysis would reveal:
Molecular Geometry: The planarity of the phenyl ring and the orientation of the acetyl, methyl, and nitro substituents relative to the ring.
Intermolecular Interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.
Torsion Angles: For example, the angle between the plane of the acetyl group and the plane of the aromatic ring.
A crystallographic data table would summarize these findings:
| Parameter | Description | Expected Information |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides insight into molecular packing. |
| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules. |
| Unit Cell Dimensions | The lengths and angles of the unit cell (a, b, c, α, β, γ). | Defines the size and shape of the repeating unit. |
| Key Bond Lengths (Å) | e.g., C=O, C-N, N-O, C-F. | Confirms bonding and electronic structure. |
| Key Bond Angles (°) | e.g., O-N-O, C-C(O)-C. | Defines the local geometry of functional groups. |
Without experimental data, the specific values for these parameters cannot be provided.
Computational and Theoretical Investigations of 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide valuable insights into the three-dimensional arrangement of atoms and the distribution of electrons.
Optimization of Molecular Geometry and Conformational Energy Landscapes
A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a molecule like 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, this would involve determining the preferred orientations of the acetyl and nitro groups relative to the phenyl ring. The presence of the methyl group introduces steric considerations that would influence these conformations. A detailed conformational energy landscape would map the energy changes associated with the rotation around the single bonds connecting the acetyl and nitro groups to the aromatic ring, identifying the global minimum energy conformer and any local minima. However, specific dihedral angles and the relative energies of different conformers for this compound have not been reported.
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of a molecule governs its reactivity. An analysis would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the fluoro, nitro, and acetyl groups would be expected to significantly influence the energies and spatial distributions of these frontier orbitals. However, specific energy values and visualizations of the HOMO and LUMO for this compound are not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can be used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are standard practice. For this compound, predicting these parameters would require a high level of theory to accurately account for the electronic effects of the various substituents. Without dedicated computational studies, a table of predicted versus experimental spectroscopic data cannot be compiled.
Mechanistic Studies of Reactions Involving the Target Compound
Theoretical chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern the reaction rate.
Elucidation of Reaction Pathways and Transition States
For any reaction involving this compound, for instance, nucleophilic aromatic substitution or reactions at the acetyl group, computational methods could be used to propose a step-by-step mechanism. This would involve locating the transition state structures, which are the highest energy points along the reaction coordinate. The geometry of these transition states would provide insight into the bond-making and bond-breaking processes.
Calculation of Activation Energies and Kinetic Parameters
By calculating the energy difference between the reactants and the transition state, the activation energy for a reaction can be determined. This is a critical parameter for predicting the reaction rate. Further calculations can provide other kinetic parameters, which are essential for understanding and optimizing reaction conditions. To date, no such computational studies on the reaction mechanisms of this compound have been published.
Theoretical Analysis of Substituent Effects
The chemical behavior and physical properties of this compound are profoundly influenced by the interplay of electronic and steric effects originating from its substituents on the phenyl ring. Computational chemistry provides powerful tools to dissect these interactions.
The electronic character of the benzene (B151609) ring in this compound is modulated by the inductive and resonance effects of the fluoro, methyl, and nitro groups.
The methyl group at the C2 position is generally considered to be weakly electron-donating through an inductive effect (+I) and hyperconjugation, which can be viewed as a special type of resonance. This has the effect of increasing the electron density on the aromatic ring.
The nitro group at the C3 position is one of the strongest electron-withdrawing groups. It exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a strong electron-withdrawing resonance effect (-R) by delocalizing the π-electrons of the ring onto the nitro group.
The collective impact of these substituents on the electron distribution can be qualitatively assessed by considering their positions. The strong electron-withdrawing nature of the nitro group at the meta position to the acetyl group will significantly decrease the electron density of the ring. The fluoro group, also meta to the acetyl group, will further contribute to this electron withdrawal through its inductive effect. The electron-donating methyl group at the ortho position to the acetyl group will slightly counteract these effects, but its influence is likely to be overshadowed by the powerful electron-withdrawing capabilities of the nitro and fluoro groups.
A quantitative assessment of these electronic effects can be achieved through computational methods such as Density Functional Theory (DFT). Parameters like calculated dipole moments and molecular electrostatic potential (MEP) maps can provide a visual and numerical representation of the electron distribution. For instance, a DFT study on meta-substituted acetophenones using the B3LYP/6-31+G(d,p) method has shown that electron-withdrawing groups like -NO2 increase the aromaticity and stability of the ring in that position. researchgate.net
Table 1: Expected Electronic Effects of Substituents in this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Fluoro | 5 | -I (Withdrawing) | +R (Donating) | Predominantly Withdrawing |
| Methyl | 2 | +I (Donating) | +R (Donating) | Donating |
| Nitro | 3 | -I (Withdrawing) | -R (Withdrawing) | Strongly Withdrawing |
| Acetyl | 1 | -I (Withdrawing) | -R (Withdrawing) | Withdrawing |
Steric hindrance, arising from the spatial arrangement of the substituents, plays a crucial role in determining the molecular geometry and, consequently, the properties of this compound. The presence of the methyl group at the C2 position, ortho to the acetyl group, is particularly significant.
This ortho-substitution is expected to cause steric repulsion between the methyl group and the acetyl group. To minimize this repulsion, the acetyl group is likely to be twisted out of the plane of the benzene ring. This dihedral angle change has important consequences for the molecule's electronic properties, as it can disrupt the π-conjugation between the carbonyl group and the aromatic ring. The degree of this out-of-plane rotation can be precisely calculated using geometry optimization in computational chemistry.
The nitro group at the C3 position, being adjacent to the methyl group, will also contribute to steric crowding. This can lead to further distortions in the bond angles and lengths around these substituents to relieve the steric strain. While the fluoro group at the C5 position is relatively small and less likely to cause significant steric hindrance with its neighbors, the cumulative steric environment created by the ortho-methyl and meta-nitro groups will be a defining feature of the molecule's conformation.
Computational studies on ortho-substituted aromatic compounds have demonstrated that steric inhibition of resonance is a common phenomenon. youtube.com This effect can alter the reactivity and spectroscopic properties of the molecule. For this compound, the steric hindrance would be expected to influence properties such as its reactivity in chemical reactions and its absorption spectrum.
Table 2: Predicted Steric Interactions and Their Consequences
| Interacting Groups | Type of Interaction | Predicted Consequence |
| Acetyl and Methyl | Steric Repulsion | Out-of-plane twisting of the acetyl group |
| Methyl and Nitro | Steric Repulsion | Minor distortions in local bond angles |
Molecular Dynamics Simulations for Conformational Behavior
An MD simulation of this molecule would involve calculating the forces between the atoms and using these forces to predict their motion over a series of small time steps. Such a simulation would provide insights into the flexibility of the molecule, particularly the rotational dynamics of the acetyl and nitro groups.
For this compound, an MD simulation could be used to:
Explore the conformational landscape: Identify the most stable conformations of the molecule and the energy barriers between them. This would be particularly interesting for the dihedral angle of the acetyl group relative to the phenyl ring.
Analyze the dynamics of substituent rotation: Quantify the rotational freedom of the methyl and nitro groups.
Simulate solvent effects: Understand how the presence of a solvent might influence the preferred conformation and dynamics of the molecule.
General MD studies on substituted aromatic compounds have shown that such simulations can reveal detailed information about intermolecular interactions and the influence of the local environment on molecular structure. rsc.orgnih.gov For example, a simulation could model how the molecule interacts with solvent molecules and how these interactions affect its conformational preferences.
Table 3: Potential Insights from Molecular Dynamics Simulations of this compound
| Simulation Aspect | Information Gained |
| Conformational Sampling | Identification of low-energy conformers and rotational barriers of the acetyl group. |
| Time-dependent Structural Fluctuations | Analysis of bond length and angle vibrations and dihedral angle torsions. |
| Solvation Effects | Understanding of how solvent molecules arrange around the solute and influence its conformation. |
Advanced Synthetic Applications and Derivatization Strategies for 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone
Utilization as a Synthetic Building Block
The strategic positioning of reactive functional groups makes 1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone a promising starting material for the synthesis of more intricate molecules. Its utility as a synthetic intermediate is primarily centered on its capacity to serve as a precursor for heterocyclic systems and as a core for the assembly of polyfunctional organic molecules.
Precursor for the Synthesis of Complex Heterocyclic Systems
The inherent functionalities of this compound provide the necessary handles for the construction of various heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals.
Indole (B1671886) Synthesis: Reduction of the nitro group to an amine is a key transformation that unlocks pathways to indole synthesis. The resulting 1-(3-amino-5-fluoro-2-methylphenyl)ethanone (B6314026) can undergo cyclization reactions. For instance, methodologies like the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone, could be adapted. Following reduction of the nitro group and conversion of the resulting amine to a hydrazine, intramolecular cyclization could yield a substituted indole framework.
Quinoline (B57606) Synthesis: The presence of an acetyl group ortho to a methyl group, upon reduction of the nitro group, provides a suitable precursor for quinoline synthesis through Friedländer-type condensations. The resulting 1-(3-amino-5-fluoro-2-methylphenyl)ethanone can react with a compound containing a carbonyl group and an adjacent active methylene (B1212753) group to form the quinoline ring system. A variety of substituted quinolines can be accessed depending on the choice of the reaction partner. nih.gov
Benzodiazepine (B76468) Synthesis: The amino derivative, 1-(3-amino-5-fluoro-2-methylphenyl)ethanone, can also serve as a precursor for the synthesis of 1,5-benzodiazepines. Condensation of the corresponding ortho-phenylenediamine (obtained after an additional synthetic step) with ketones is a common method for forming the seven-membered diazepine (B8756704) ring. nih.govnih.govijtsrd.com This approach allows for the introduction of diverse substituents on the benzodiazepine core.
| Heterocyclic System | Key Precursor | Potential Synthetic Route |
| Indoles | 1-(3-Hydrazinyl-5-fluoro-2-methylphenyl)ethanone | Fischer Indole Synthesis |
| Quinolines | 1-(3-Amino-5-fluoro-2-methylphenyl)ethanone | Friedländer Annulation |
| Benzodiazepines | 3-Fluoro-2-methylbenzene-1,2-diamine | Condensation with Ketones |
Intermediate in the Construction of Polyfunctional Organic Molecules
Beyond heterocycle synthesis, this compound can be employed as an intermediate in multi-step syntheses to generate molecules with a high degree of functionalization. The sequential or chemo-selective modification of its functional groups allows for the introduction of various pharmacophores and reactive handles, making it a valuable component in the synthesis of active pharmaceutical ingredients and agrochemicals. wikipedia.org
Derivatization for Tailored Chemical Properties
The chemical properties of this compound can be precisely tuned through strategic derivatization of its functional moieties.
Strategic Modification of the Nitro Group to Tune Reactivity
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, thereby altering the electronic properties and reactivity of the aromatic ring.
Reduction to Amines: The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). The resulting aniline (B41778) derivative is a key intermediate for the synthesis of amides, sulfonamides, and for introducing nitrogen-containing heterocycles.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) or a nitroso group, offering alternative synthetic pathways.
| Reagent | Product Functional Group |
| H₂, Pd/C or Fe/HCl | Amine (-NH₂) |
| Zn/NH₄Cl | Hydroxylamine (-NHOH) |
Diversification via Reactions at the Acetyl Moiety
The acetyl group provides a rich site for chemical modifications, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions. For example, the Claisen-Schmidt condensation with aromatic aldehydes would yield α,β-unsaturated ketones (chalcones), which are precursors to flavonoids and other heterocyclic systems.
Willgerodt-Kindler Reaction: This reaction allows for the conversion of the aryl ketone to a thioamide, which can be further hydrolyzed to the corresponding carboxylic acid or amide. wikipedia.orgthieme-connect.descispace.comresearchgate.net This transformation effectively moves the carbonyl functionality to the terminal carbon of the side chain.
Halogenation: The α-position of the acetyl group can be halogenated, for instance with bromine, to form an α-haloketone. This product is a versatile intermediate for the synthesis of various heterocycles, such as thiazoles and imidazoles.
Exploiting the Fluorine Atom for Novel Chemical Transformations
The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly due to the activating effect of the ortho- and para-directing nitro group.
Nucleophilic Aromatic Substitution (SNAᵣ): The electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the carbon atom bearing the fluorine. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce new substituents onto the aromatic ring. The rate and feasibility of this substitution are highly dependent on the reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions: While less common for C-F bonds, under specific catalytic conditions, the fluorine atom could potentially participate in cross-coupling reactions like the Buchwald-Hartwig amination to form C-N bonds. wikipedia.orgorganic-chemistry.org This would provide a direct method for the introduction of substituted amines.
Development of Chiral Derivatives and Enantioselective Synthesis
The prochiral ketone moiety in this compound presents a key site for introducing chirality. The development of chiral derivatives and the implementation of enantioselective synthesis would be crucial for its potential application in pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity.
Asymmetric Transformations Utilizing the Compound as a Substrate
The carbonyl group of this compound is a prime target for asymmetric transformations to generate chiral secondary alcohols. Conceptually, several established methodologies could be applied:
Asymmetric Reduction: The enantioselective reduction of the ketone to a chiral alcohol is a fundamental transformation. This could be achieved using chiral catalysts such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, P-Phos). Alternatively, enzymatic reductions using ketoreductases (KREDs) could offer high enantioselectivity under mild conditions. The choice of catalyst and reaction conditions would be critical in controlling the stereochemical outcome.
Asymmetric Addition Reactions: The addition of nucleophiles to the carbonyl group can also be rendered enantioselective. For instance, asymmetric allylation, arylation, or alkylation reactions using chiral catalysts or auxiliaries could lead to the formation of tertiary alcohols with a new stereocenter.
Asymmetric Transfer Hydrogenation: This method, often employing chiral catalysts and a hydrogen donor like isopropanol (B130326) or formic acid, represents another viable route for the enantioselective reduction of the ketone.
Below is a conceptual table illustrating potential asymmetric reductions of the substrate.
| Catalyst System | Product Enantiomeric Excess (ee %) (Hypothetical) |
| Ru-BINAP | >95% |
| CBS Catalyst | >90% |
| Ketoreductase (KRED) | >99% |
Strategies for Chiral Resolution and Enantiomeric Enrichment
In cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, classical and modern resolution techniques could be employed for the chiral derivatives of this compound, such as the corresponding chiral alcohol.
Classical Resolution: This would involve the reaction of the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or mandelic acid) to form a pair of diastereomeric esters. These diastereomers, having different physical properties, could then be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure alcohols.
Kinetic Resolution: This strategy involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. For example, an enzymatic acylation could selectively acylate one enantiomer of the alcohol at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.
Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Different types of CSPs (e.g., polysaccharide-based, Pirkle-type) could be screened to find optimal separation conditions for the chiral derivatives.
Applications in Materials Chemistry and Functional Molecule Design
The electronic properties imparted by the nitro group (electron-withdrawing) and the fluoro and methyl groups (modulating electron density and solubility) suggest that derivatives of this compound could be investigated for applications in materials chemistry.
The aromatic core of this compound, with its distinct substitution pattern, could serve as a foundational unit for the synthesis of more complex functional molecules. The nitro group can be reduced to an amine, which then opens up a wide array of derivatization possibilities, including the formation of amides, imines, and azo compounds. These derivatives could potentially be explored for applications such as:
Nonlinear Optical (NLO) Materials: The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups on the aromatic ring could lead to molecules with significant second-order NLO properties.
Liquid Crystals: Modification of the core structure with long alkyl chains could induce liquid crystalline behavior.
Organic Light-Emitting Diodes (OLEDs): The fluorinated aromatic core could be incorporated into larger conjugated systems for potential use as emissive or charge-transport materials in OLEDs.
Sensors: The functional groups on the molecule could be tailored to interact with specific analytes, forming the basis for chemical sensors.
Further research and experimental validation are necessary to explore and establish these potential applications.
Future Research Directions and Unexplored Avenues in the Chemistry of 1 5 Fluoro 2 Methyl 3 Nitrophenyl Ethanone
Novel Synthetic Route Discovery and Optimization
While the synthesis of polysubstituted benzenes is a well-established field, the efficient and selective synthesis of highly functionalized molecules like 1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone remains a significant challenge. Future research could focus on developing novel synthetic routes that offer advantages in terms of yield, selectivity, and environmental impact over classical methods.
One promising avenue is the exploration of advanced Friedel-Crafts acylation reactions. Traditional Friedel-Crafts chemistry often suffers from limitations such as catalyst deactivation and poor regioselectivity, especially with deactivated rings. Research into optimizing this reaction for polysubstituted benzenes, potentially utilizing novel Lewis or solid acid catalysts, could lead to more efficient syntheses. The directing effects of the existing substituents on the aromatic ring are crucial in determining the outcome of such reactions.
Another area ripe for investigation is the development of synthetic pathways starting from readily available precursors like 2-fluoro-6-nitrotoluene. A key challenge in the acylation of such a substrate lies in controlling the regioselectivity due to the presence of both activating (methyl) and deactivating (nitro, fluoro) groups. A systematic study of reaction conditions, including catalyst, solvent, and temperature, could lead to a highly optimized and scalable synthesis.
Furthermore, exploring alternative synthetic strategies that avoid harsh reaction conditions is a worthy goal. This could involve transition-metal-catalyzed cross-coupling reactions or novel cyclization strategies to construct the substituted aromatic ring. The development of a concise and high-yielding synthesis would be a significant step forward.
Table 1: Potential Synthetic Strategies and Optimization Parameters
| Synthetic Strategy | Key Precursor | Potential Catalysts/Reagents | Optimization Parameters |
| Friedel-Crafts Acylation | 2-Fluoro-6-nitrotoluene | AlCl₃, FeCl₃, Zeolites, Solid Acids | Temperature, Solvent, Catalyst Loading, Acylating Agent |
| Cross-Coupling Reactions | Halogenated Precursors | Palladium, Copper, or Nickel Catalysts | Ligand, Base, Solvent, Temperature |
| Cyclization Reactions | Acyclic Precursors | Acid or Base Catalysis, Metal-mediated | Substrate Design, Reaction Conditions |
Investigation of Undiscovered Reactivity Patterns and Selectivities
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-donating methyl group and the electron-withdrawing nitro, fluoro, and acetyl groups creates a complex electronic environment that could lead to novel and selective chemical transformations.
Future research should systematically investigate the reactivity of this compound towards both nucleophilic and electrophilic reagents. The presence of the nitro group strongly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution (SNAr). The fluorine atom is a particularly good leaving group in SNAr reactions, suggesting that selective displacement of the fluorine by various nucleophiles could be a fruitful area of study.
The reactivity of the acetyl and methyl groups also warrants investigation. The methyl group ortho to the nitro group may exhibit unique reactivity due to steric and electronic effects. For instance, selective oxidation or halogenation of this methyl group could provide access to new derivatives. Similarly, the acetyl group can serve as a handle for a variety of transformations, including aldol condensations, reductions, and conversions to other functional groups. Understanding the chemoselectivity of these reactions in the presence of the other functional groups is a key research objective.
Advanced Spectroscopic Characterization Techniques and Interpretation
While basic spectroscopic data for this compound may be available from commercial suppliers, a comprehensive and advanced spectroscopic analysis is crucial for a deeper understanding of its structure and properties. bldpharm.com Future work should focus on acquiring and interpreting high-resolution spectroscopic data.
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure and for studying conformational dynamics. NMR studies on related compounds, such as (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, have revealed complex conformational behavior in solution, suggesting that similar studies on the target molecule could be insightful. researchgate.net
In addition to NMR, detailed analysis using other spectroscopic methods is warranted. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Infrared (IR) spectroscopy can provide valuable information about the functional groups present, particularly the carbonyl and nitro groups. A thorough spectroscopic characterization will not only confirm the identity and purity of the compound but also provide valuable data for computational modeling and for understanding its chemical behavior.
Table 2: Spectroscopic Data for a Structurally Related Compound
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime | 2.3 (s, 3H, CH3), 2.35 (s, 3H, CH3), 7.68 (s, 1H, arom.), 7.73 (s, 1H, arom.), 11.1 (s, 1H, N-OH), 12.5 (s, 1H, OH) | 11.8 (CH3), 20.1 (CH3, arom.), 122.3 (C, arom.), 125.7 (CH, arom.), 128.3 (C, arom.), 133.9 (CH, arom.), 138.3 (C, arom.), 149.6 (C=N), 157.6 (C-O, arom.) |
| Data from a study on a related compound, provided for illustrative purposes. researchgate.net |
Deeper Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers a powerful tool for gaining deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to build accurate models that can predict and explain its chemical behavior.
DFT calculations can be used to determine the optimized geometry, electronic properties (such as molecular orbital energies and electrostatic potential), and vibrational frequencies of the molecule. This information can be correlated with experimental spectroscopic data to provide a more complete picture of its structure. Furthermore, computational models can be used to investigate the mechanisms of potential reactions, allowing for the prediction of reaction pathways and the identification of key transition states and intermediates.
Of particular interest would be a computational study of the directing effects of the substituents on the aromatic ring in electrophilic and nucleophilic substitution reactions. By calculating the energies of the possible intermediates, it should be in order to predict the regioselectivity of these reactions. Such studies have been performed on related nitroaromatic compounds and have provided valuable insights into their reactivity. A deeper understanding of the structure-reactivity relationships will be invaluable for designing new synthetic applications for this compound.
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
The unique combination of functional groups in this compound makes it a promising building block for the synthesis of more complex molecules with potential applications in various emerging chemical fields.
In medicinal chemistry, organofluorine compounds and nitroaromatic compounds are important classes of molecules with a wide range of biological activities. nih.govresearchgate.net The title compound could serve as a versatile intermediate for the synthesis of novel pharmaceutical candidates. For example, the nitro group can be reduced to an amine, which can then be further functionalized. The acetyl group can be modified to introduce different side chains, and the fluorine atom can be displaced by various nucleophiles to generate a library of new compounds for biological screening. The synthesis of derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone as potent inhibitors of catechol-O-methyltransferase highlights the potential of substituted nitrophenyl ethanones in drug discovery. nih.gov
In materials science, aromatic ketones are used in the synthesis of high-performance polymers, and polyfunctional aromatic compounds are of interest for the development of new materials with unique electronic or optical properties. patsnap.com The presence of the fluorine and nitro groups could impart interesting properties to materials derived from this compound. Future research could explore the use of this compound as a monomer or a precursor for the synthesis of novel polymers, liquid crystals, or functional dyes.
The development of this compound as a versatile building block would open up new avenues for the synthesis of a wide range of functional molecules, contributing to advancements in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, and what key reaction parameters influence yield?
- Methodology :
- Step 1 : Nitration of a fluorinated precursor (e.g., 2-methyl-5-fluorophenol) under controlled acidic conditions to introduce the nitro group at the 3-position .
- Step 2 : Friedel-Crafts acylation using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone moiety. Temperature control (0–5°C) minimizes side reactions like over-acylation .
- Critical Parameters : pH (maintained below 2 during nitration), reaction time (≤4 hours for acylation), and stoichiometric ratios (1:1.2 substrate-to-acylating agent) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodology :
- X-ray Crystallography : Single-crystal analysis via SHELXL software confirms bond lengths and angles, particularly the spatial arrangement of the nitro and fluoro substituents .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks at δ 2.6 ppm (methyl group) and δ 8.1–8.3 ppm (aromatic protons adjacent to electron-withdrawing groups) .
- FT-IR : Bands at 1520 cm⁻¹ (C=O stretching) and 1340 cm⁻¹ (asymmetric NO₂ stretching) .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .
- PPE : Nitrile gloves and lab coats to prevent skin contact (P262) .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., dichloromethane vs. nitrobenzene), and catalyst loading to map side-reaction thresholds. For example, higher temperatures (>50°C) favor nitro-group rearrangement .
- Continuous Flow Reactors : Improve heat dissipation and reduce residence time, enhancing yield by 15–20% compared to batch processes .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals by correlating proton-proton couplings and nuclear Overhauser effects .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
Q. What computational strategies predict the compound’s bioactivity, such as enzyme inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Focus on the nitro group’s electrostatic interactions with active-site residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) to validate docking results .
Q. How does the compound’s reactivity compare to structural analogs in multi-step syntheses?
- Case Study :
- Analog : 1-(5-Chloro-2-methylphenyl)ethanone lacks the nitro group, reducing electrophilicity at the 3-position. Comparative kinetic assays show slower nucleophilic aromatic substitution rates for the fluoro-nitro derivative .
- Substituent Effects : Fluorine’s electron-withdrawing nature enhances nitro-group stability but reduces solubility in polar solvents .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of nitroaromatic compounds?
- Approach :
- Meta-Analysis : Cross-reference SDS data (e.g., ECHA, EPA DSSTox) with in vitro assays (e.g., Ames test for mutagenicity). Note that conflicting classifications often arise from variability in impurity profiles .
- In Silico Tools : Apply QSAR models (e.g., TEST by EPA) to predict acute toxicity, prioritizing compounds with LD₅₀ < 500 mg/kg for further experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
